1-(7-methoxy-1H-indol-3-yl)ethanone
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Overview
Description
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one is an organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by a methoxy group at the 7th position and an ethanone group at the 1st position of the indole ring. It is known for its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the reaction of 7-methoxyindole with acetyl chloride in the presence of a base such as pyridine . The reaction conditions typically involve refluxing the reactants in an appropriate solvent like methanol or toluene.
Industrial Production Methods
Industrial production of 1-(7-Methoxy-1H-indol-3-yl)ethan-1-one often involves large-scale Fischer indole synthesis due to its efficiency and high yield. The process is optimized by controlling the temperature, reaction time, and concentration of reactants to ensure maximum output and purity .
Chemical Reactions Analysis
Types of Reactions
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Indole-3-carboxylic acids.
Reduction: 1-(7-Methoxy-1H-indol-3-yl)ethanol.
Substitution: 2-Bromo-1-(7-methoxy-1H-indol-3-yl)ethan-1-one.
Scientific Research Applications
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(7-Methoxy-1H-indol-3-yl)ethan-1-one involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes such as signal transduction, gene expression, and metabolic pathways . The exact molecular targets and pathways depend on the specific biological context and application.
Comparison with Similar Compounds
1-(7-Methoxy-1H-indol-3-yl)ethan-1-one can be compared with other indole derivatives such as:
1-(5-Methoxy-1H-indol-3-yl)ethan-1-one: Similar structure but with a methoxy group at the 5th position, leading to different biological activities.
1-(1H-indol-3-yl)ethan-1-one: Lacks the methoxy group, resulting in distinct chemical and biological properties.
2-(7-Methoxy-1H-indol-3-yl)ethan-1-amine: Contains an amine group instead of an ethanone group, altering its reactivity and applications.
Properties
Molecular Formula |
C11H11NO2 |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
1-(7-methoxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C11H11NO2/c1-7(13)9-6-12-11-8(9)4-3-5-10(11)14-2/h3-6,12H,1-2H3 |
InChI Key |
YXJMUMYSCLLHIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=CC=C2OC |
Origin of Product |
United States |
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